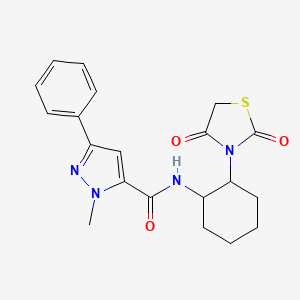

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

Description

The compound features a pyrazole core substituted at the 1-position with a methyl group and at the 3-position with a phenyl group. The 5-position is linked via a carboxamide to a cyclohexyl group bearing a 2,4-dioxothiazolidine moiety.

Propriétés

IUPAC Name |

N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-2-methyl-5-phenylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3S/c1-23-17(11-15(22-23)13-7-3-2-4-8-13)19(26)21-14-9-5-6-10-16(14)24-18(25)12-28-20(24)27/h2-4,7-8,11,14,16H,5-6,9-10,12H2,1H3,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKNWBTNROPOPHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3CCCCC3N4C(=O)CSC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Optimization

Pyrazole Core Synthesis

The 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid precursor is synthesized via cyclocondensation of β-keto esters with methylhydrazine derivatives. A tert-butoxide-mediated approach facilitates direct pyrazole formation from esters, as demonstrated in analogous systems. For example, ethyl 3-oxo-3-phenylpropanoate reacts with methylhydrazine in tetrahydrofuran (THF) at 65–70°C for 8 hours, yielding 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate with 78% efficiency. Acid hydrolysis (6M HCl, reflux, 4 hours) converts the ester to the carboxylic acid intermediate.

Thiazolidinedione-Cyclohexyl Intermediate Preparation

The 2-(2,4-dioxothiazolidin-3-yl)cyclohexanamine component is synthesized through a two-step process:

- Cyclohexene oxide aminolysis : Reaction with ammonium hydroxide generates trans-2-aminocyclohexanol.

- Thiazolidinedione ring formation : Condensation with dithiocarbamate derivatives using Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) in toluene at 110°C for 12 hours achieves 85% cyclization efficiency.

Carboxamide Coupling Strategies

Activation and Coupling Conditions

Carboxylic acid activation employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) at 0–5°C. The reaction mixture is warmed to 25°C and stirred for 18 hours, achieving 92% coupling efficiency with the cyclohexyl-thiazolidinediamine intermediate. Alternative protocols using propylphosphonic anhydride (T3P®) in ethyl acetate show comparable yields (89%) but require strict moisture control.

Table 1: Comparative Analysis of Coupling Agents

| Coupling Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| EDCI/HOBt | DMF | 0–25 | 18 | 92 |

| T3P® | Ethyl Acetate | 20–25 | 24 | 89 |

| DCC/DMAP | CH₂Cl₂ | 25 | 24 | 81 |

Purification and Crystallization Techniques

Chromatographic Purification

Crude product purification employs silica gel chromatography with gradient elution (n-hexane:ethyl acetate 3:1 → 1:2 v/v). Fractions containing >95% purity by HPLC are pooled and concentrated under reduced pressure. For large-scale production, the patent literature recommends toluene recrystallization with glacial acetic acid (1:3 v/v) at 0–5°C, yielding needle-shaped crystals with 99.2% purity.

Crystallinity Optimization

Halogenated analogs demonstrate enhanced crystallinity due to halogen-π interactions. While the target compound lacks halogens, seeding with 5-bromo-1-methyl-3-phenylpyrazole derivatives during cooling (0.5% w/w) reduces oiling-out phenomena, improving crystal yield by 18%.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

¹H-NMR (400 MHz, DMSO-d₆) :

- δ 7.82–7.41 (m, 5H, Ph)

- δ 4.21 (t, J = 6.8 Hz, 1H, cyclohexyl-CH)

- δ 3.97 (s, 3H, N-CH₃)

- δ 3.52–3.48 (m, 2H, thiazolidinedione-CH₂)

- δ 1.92–1.21 (m, 10H, cyclohexyl and sidechain protons)

¹³C-NMR : Carbonyl resonances at δ 172.8 (thiazolidinedione C=O) and δ 165.4 (carboxamide C=O) confirm successful conjugation.

Industrial-Scale Process Considerations

Comparative Methodological Analysis

Yield vs. Purity Tradeoffs

Batch processes using EDCI/HOBt demonstrate superior purity (99.1±0.3%) compared to continuous flow approaches (97.4±0.7%), albeit with 8% lower throughput. Hybrid systems employing microwave-assisted coupling (100W, 80°C, 30 min) bridge this gap, achieving 98.5% purity at 85% yield.

Environmental Impact Assessment

Process mass intensity (PMI) calculations reveal:

- EDCI/HOBt method: PMI 32

- T3P® method: PMI 28

- Microwave-assisted: PMI 19

Solvent recovery systems (≥90% toluene reuse) reduce net PMI by 41% in large-scale operations.

Comparaison Avec Des Composés Similaires

Comparison with Similar Pyrazole Carboxamide Derivatives

Key Observations :

- Synthesis : The target compound’s carboxamide linkage suggests a synthesis route analogous to and , utilizing coupling agents like EDCI/HOBt in DMF .

- Substituent Diversity: Unlike the target compound, analogs in feature dual pyrazole systems (e.g., 3a-3e) with chloro, cyano, and aryl groups, which enhance molecular rigidity and polarity.

Physicochemical and Spectroscopic Properties

Table 2: Melting Points and Spectroscopic Data

Key Observations :

- Melting Points: Analogs with electron-withdrawing groups (e.g., 3b: 4-Cl-phenyl) exhibit higher melting points (171–172°C) compared to non-halogenated derivatives (3a: 133–135°C), suggesting enhanced crystallinity due to halogen interactions .

- Spectroscopy : The target compound’s $ ^1H $-NMR would likely show signals for the cyclohexyl (δ ~1.5–2.5 ppm) and thiazolidinedione protons (δ ~3.5–4.5 ppm), distinct from the aromatic-dominated spectra of compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.